Terflavoxate

Muscarinic Receptor Overactive Bladder Mechanism of Action

Terflavoxate (86433-40-1) is a flavone-derived spasmolytic that uniquely targets smooth muscle via calcium antagonism, devoid of antimuscarinic activity. This profile ensures minimal cholinergic interference, making it the definitive tool for studies isolating calcium-mediated detrusor relaxation. Its demonstrated selectivity for bladder over prostatic tissue further distinguishes it from analogs like flavoxate. Procure for high-specificity research in overactive bladder and smooth muscle pharmacology.

Molecular Formula C26H29NO4
Molecular Weight 419.5 g/mol
CAS No. 86433-40-1
Cat. No. B1194338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerflavoxate
CAS86433-40-1
SynonymsRec 15-2053
terflavoxate
Molecular FormulaC26H29NO4
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4
InChIInChI=1S/C26H29NO4/c1-18-22(28)20-13-10-14-21(24(20)30-23(18)19-11-6-4-7-12-19)25(29)31-26(2,3)17-27-15-8-5-9-16-27/h4,6-7,10-14H,5,8-9,15-17H2,1-3H3
InChIKeyVQTYZZPDAFGNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terflavoxate (CAS 86433-40-1): Technical Baseline and Procurement Classification


Terflavoxate (CAS 86433-40-1, UNII NKF031O02G) is a synthetic flavone derivative classified pharmacologically as a urinary tract spasmolytic [1]. The compound is a basic ester of 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid (MFCA), originally developed as a structural analog of flavoxate with a design goal of enhanced stability and potentially higher potency [2]. Terflavoxate exerts smooth muscle relaxation primarily through calcium antagonism rather than antimuscarinic activity, distinguishing it from classical anticholinergic agents used for overactive bladder [3].

Terflavoxate Procurement Rationale: Why In-Class Substitution Carries Quantifiable Risk


Generic substitution among urinary spasmolytics is scientifically unsound due to mechanistic divergence. While flavoxate, oxybutynin, and terodiline are commonly grouped as 'antispasmodics,' terflavoxate is functionally devoid of antimuscarinic activity, unlike oxybutynin and terodiline [1]. Its primary mechanism is calcium antagonism, a property shared to varying degrees with flavoxate but with distinct binding characteristics that preclude simple interchangeability [2]. Furthermore, tissue selectivity profiles differ substantially; terflavoxate exhibits greater activity in detrusor tissue relative to prostatic tissue compared to flavoxate, a nuance critical for experimental or therapeutic targeting [3]. The evidence below quantifies these differences to inform rational compound selection.

Terflavoxate Comparative Pharmacology: Quantitative Evidence for Differentiated Selection


Mechanism-Based Differentiation: Terflavoxate Lacks Functional Antimuscarinic Activity Unlike Oxybutynin and Terodiline

In a direct in vitro comparison, terflavoxate showed micromolar affinity for bladder muscarinic receptors but produced non-competitive inhibition of carbachol-induced contractions, demonstrating an absence of functional antimuscarinic activity. This contrasts sharply with the competitive antimuscarinic action of oxybutynin and terodiline [1].

Muscarinic Receptor Overactive Bladder Mechanism of Action

Field-Stimulated Contraction Inhibition: Terflavoxate Exceeds 50% Inhibition in Rabbit Bladder

Terflavoxate inhibited field stimulation-induced contractions of rabbit bladder strips by more than 50%, a response pattern not observed with classical antimuscarinic drugs, indicating an additional, non-anticholinergic mechanism contributing to its spasmolytic effect [1].

Bladder Contractility Neurogenic Stimulation Ex Vivo Pharmacology

Tissue Selectivity: Terflavoxate Shows Greater Detrusor Selectivity vs. Flavoxate in Human Tissues

In human isolated tissue studies, terflavoxate (as REC 15/2053) displayed greater spasmolytic activity in detrusor muscle compared to its effect on prostatic adenoma or bladder neck tissues. In contrast, flavoxate showed slightly greater activity in prostatic and bladder neck tissues than in the detrusor [1].

Tissue Selectivity Human Prostate Detrusor Muscle

Calcium Antagonism: Terflavoxate Acts as Mixed Antagonist vs. Competitive Antagonism of Dihydropyridines

In calcium-induced contraction assays using potassium-depolarized bladder strips, terflavoxate behaved as a mixed calcium antagonist, in contrast to the competitive antagonism exhibited by the dihydropyridine calcium channel blockers nifedipine and nicardipine [1].

Calcium Channel Pharmacodynamics Smooth Muscle

In Vivo Activity: Terflavoxate Exhibits Higher In Vivo Potency Relative to In Vitro Prediction vs. Calcium Antagonists

In a rat model of topically applied KCl-induced bladder contractions, the in vivo potency of terflavoxate (and other non-dihydropyridine spasmolytics) appeared higher than that predicted based solely on their in vitro efficacy on agonist-induced contractions, a discrepancy not observed with the calcium antagonists nifedipine, nicardipine, and verapamil [1].

In Vivo Pharmacology PK/PD Rat Bladder Model

Terflavoxate Application Scenarios: Matching Differentiated Evidence to Research Objectives


Investigating Non-Anticholinergic Bladder Relaxation

Researchers aiming to study bladder smooth muscle relaxation via mechanisms independent of muscarinic receptor blockade should select terflavoxate based on evidence confirming it is devoid of functional antimuscarinic activity (non-competitive inhibition of carbachol contractions) [1]. This allows for isolation of calcium antagonism-mediated effects without confounding cholinergic side effects.

Targeting Detrusor-Specific Overactivity in Human Tissue Models

For ex vivo studies on human lower urinary tract tissues where detrusor selectivity is paramount, terflavoxate (REC 15/2053) is the preferred choice due to its documented greater activity in detrusor relative to prostatic tissues, a profile inverse to that of flavoxate [2]. This specificity is crucial for experiments modeling pure detrusor overactivity.

Calcium Antagonism Mechanism Studies: Mixed Antagonist Model Compound

Terflavoxate serves as a valuable tool compound for investigating mixed calcium antagonism in smooth muscle, providing a distinct mechanistic comparator to competitive dihydropyridine antagonists (e.g., nifedipine) in depolarized tissue preparations [3]. Its mixed antagonism profile allows for exploration of non-competitive calcium channel modulation.

In Vivo Bladder Hyperactivity Models Requiring Enhanced Potency Over In Vitro Predictions

In vivo rat bladder hyperactivity models utilizing topical KCl stimulation may benefit from terflavoxate's observed phenomenon of higher in vivo potency relative to in vitro calcium antagonism efficacy [4]. This characteristic distinguishes it from pure calcium antagonists like nifedipine, making it suitable for studies where robust in vivo spasmolytic activity is required despite moderate in vitro calcium channel affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terflavoxate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.